For instance, MK-4305, a dual orexin receptor antagonist currently in Phase III clinical trials for insomnia, shares the 1,4-diazepan-5-one core. The development of MK-4305 involved modifications to improve pharmacokinetic properties and reduce the formation of reactive metabolites []. This suggests that structural modifications to the 1,4-diazepan-5-one scaffold can significantly influence its pharmacological profile.
Another study exploring new 1-(4-(3,4-dihydroquinolin-2(1H)-one-7-yloxy) butyl)-3-methyl-2,7-diphenyl-1,4-diazepan-5-one analogs of aripiprazole also emphasizes the importance of structural features in influencing activity [].
For example, the synthesis of MK-4305 involved a key step of introducing a 7-methyl substitution on the diazepane core []. This suggests that similar strategies could be adapted for incorporating the 3-isopropyl and 1-methyl substituents in 4-(4-fluorobenzyl)-3-isopropyl-1-methyl-1,4-diazepan-5-one.
For instance, MK-4305 exerts its effect by antagonizing both orexin receptors, which are involved in the regulation of sleep-wake cycles []. This suggests that 4-(4-fluorobenzyl)-3-isopropyl-1-methyl-1,4-diazepan-5-one might also interact with biological targets, potentially through binding to receptors or enzymes.
CAS No.: 115-71-9
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2